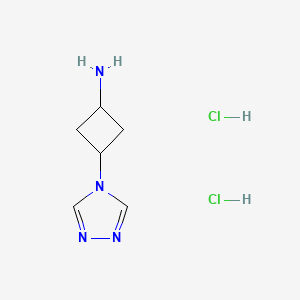

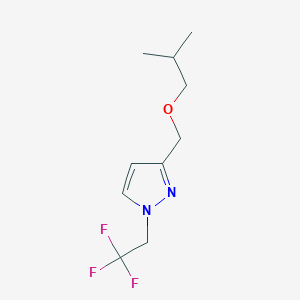

![molecular formula C21H22ClN3O3 B2518076 N-(3,4-dimethoxyphenethyl)-2-methylbenzofuro[3,2-d]pyrimidin-4-amine hydrochloride CAS No. 1189994-34-0](/img/structure/B2518076.png)

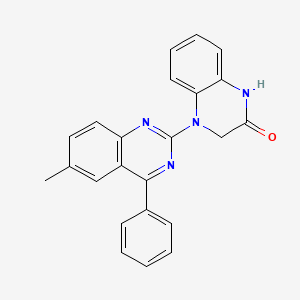

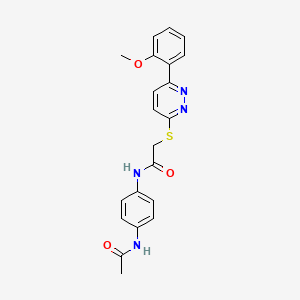

N-(3,4-dimethoxyphenethyl)-2-methylbenzofuro[3,2-d]pyrimidin-4-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3,4-dimethoxyphenethyl)-2-methylbenzofuro[3,2-d]pyrimidin-4-amine hydrochloride” is a complex organic compound. It contains a benzofuro[3,2-d]pyrimidin-4-amine moiety, which is a type of heterocyclic compound. Heterocycles incorporating a pyrimidopyrimidine scaffold have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidopyrimidine derivatives can undergo a variety of reactions, including nucleophilic substitutions and condensations .

Aplicaciones Científicas De Investigación

Organic Electronics and Materials

N-(3,4-dimethoxyphenethyl)-2-methylbenzofuro[3,2-d]pyrimidin-4-amine hydrochloride: serves as a precursor in the development of electroactive materials for organic electronics. Researchers explore its potential in organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and field-effect transistors (OFETs). Its unique structure contributes to charge transport and stability in these applications .

TGF-β1 Inhibition

TJN-331, a derivative of this compound, inhibits transforming growth factor β1 (TGF-β1) production. TGF-β1 plays a crucial role in fibrosis, tissue repair, and immune regulation. Investigating TJN-331’s effects in experimental models of diseases like IgA nephropathy provides insights into its therapeutic potential .

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. For example, many pyrimidopyrimidine derivatives have shown a wide range of biological activities and are used as anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3.ClH/c1-13-23-19-15-6-4-5-7-16(15)27-20(19)21(24-13)22-11-10-14-8-9-17(25-2)18(12-14)26-3;/h4-9,12H,10-11H2,1-3H3,(H,22,23,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIDYQOMHXYASZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=N1)NCCC3=CC(=C(C=C3)OC)OC)OC4=CC=CC=C42.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2517994.png)

![2-Chloro-N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]acetamide](/img/structure/B2518001.png)

![ethyl 3-carbamoyl-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2518002.png)

![1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2518007.png)